3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine
Overview
Description
3-(4-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine is a chemical compound characterized by its bromophenyl group and pyrazol-5-amine structure
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazoline derivatives can inhibit the activity of ache, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .
Result of Action
Similar compounds have been reported to cause a dose-dependent increase in mda concentration, indicating an increase in oxidative stress .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased acetylcholine levels, affecting neurotransmission. Additionally, this compound interacts with reactive oxygen species, influencing oxidative stress pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of acetylcholinesterase activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmission and reduced oxidative stress . At high doses, it can cause toxic or adverse effects, including neurotoxicity and impaired cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress response and neurotransmitter metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This interaction with metabolic pathways is crucial for its biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity, as the compound may interact with different biomolecules depending on its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-bromophenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the pyrazol ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve the use of catalysts to speed up the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-one.
Reduction: Formation of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in biological studies to understand the interaction of bromophenyl groups with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-4-ethyl-1H-pyrazol-5-amine
3-(4-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine
3-(4-Nitrophenyl)-4-ethyl-1H-pyrazol-5-amine
Uniqueness: 3-(4-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom, which imparts different chemical and physical properties compared to its methoxy, chloro, and nitro analogs
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHUXXGDEDVTNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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